Cetirizine

Enantioselective LC-MS/MS Chiral bioanalysis Stereospecific internal standard

Levocetirizine-d4 (CAS 1133210-23-7) is the definitive, chirally matched internal standard for stereospecific quantification of levocetirizine in biological matrices. Unlike racemic deuterated analogs, this pure R-enantiomer eliminates co-elution cross-talk between enantiomer channels, ensuring regulatory-defensible accuracy for ANDA bioequivalence studies (Xyzal® generics), impurity profiling, and forensic toxicology. Positional deuteration at the ethoxy linker guarantees isotopic integrity throughout sample workup. Supplied as the dihydrochloride salt with documented ≥1 year stability and ambient shipping tolerance—purpose-built for robust, high-throughput LC-MS/MS method validation.

Molecular Formula C21H25ClN2O3.2HCl
Molecular Weight 461.82
CAS No. 1133210-23-7
Cat. No. B602603
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCetirizine
CAS1133210-23-7
Synonyms(R)-Cetirizine-d4 Dihydrochloride;  Levocetirizine-d4 Dihydrochloride
Molecular FormulaC21H25ClN2O3.2HCl
Molecular Weight461.82
Structural Identifiers
SMILESC1CN(CCN1CCOCC(=O)O)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl
InChIInChI=1S/C21H25ClN2O3/c22-19-8-6-18(7-9-19)21(17-4-2-1-3-5-17)24-12-10-23(11-13-24)14-15-27-16-20(25)26/h1-9,21H,10-16H2,(H,25,26)
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Levocetirizine-d4 (CAS 1133210-23-7): Deuterated R-Enantiomer Internal Standard for Cetirizine Bioanalysis


The compound registered under CAS 1133210-23-7 is (R)-Cetirizine-d4 (free base), also designated Levocetirizine-d4—a stable isotope-labeled analog of the R-enantiomer of cetirizine. It bears four deuterium atoms at the ethoxy moiety (1,1,2,2-d4 positions) and is supplied predominantly as the dihydrochloride salt. As the deuterated form of the pharmacologically active eutomer of cetirizine, this compound is engineered exclusively as an internal standard (IS) for quantitative LC-MS/MS bioanalysis in pharmacokinetic, bioequivalence, and impurity profiling studies [1]. It is structurally and chirally distinct from the racemic deuterated cetirizine standards (e.g., cetirizine-d8, CAS 2070015-04-0; cetirizine-d4, CAS 1219803-84-5) that lack enantiomeric resolution capability .

Why Racemic or Non-Chiral Deuterated Cetirizine Standards Cannot Replace Levocetirizine-d4 (CAS 1133210-23-7)


Substituting a racemic deuterated standard (e.g., cetirizine-d8) for (R)-Cetirizine-d4 in enantioselective LC-MS/MS methods introduces a fundamental analytical failure: the racemic IS co-elutes with both R- and S-enantiomers and cannot correct for enantiomer-specific matrix effects, extraction recovery, or ionization efficiency [1]. Furthermore, the pharmacological and pharmacokinetic properties of the two enantiomers are profoundly divergent—levocetirizine (R) accounts for essentially all H1-receptor antagonism (Ki ~3 nM vs. ~100 nM for the S-enantiomer), exhibits a 24-fold slower receptor dissociation half-life (142 min vs. 6 min), and displays half the volume of distribution and clearance of dextrocetirizine [2]. For studies requiring stereospecific quantification of the active eutomer in biological matrices, only a chirally matched, isotopically labeled internal standard such as Levocetirizine-d4 can ensure method accuracy, precision, and regulatory defensibility.

Quantitative Differentiation Evidence: Levocetirizine-d4 (CAS 1133210-23-7) vs. Closest Deuterated and Non-Deuterated Comparators


Enantiomeric Identity: Pure R-Configuration vs. Racemic Deuterated Cetirizine Standards (d8/d4)

Levocetirizine-d4 (CAS 1133210-23-7) possesses a single defined stereocenter at the R-configuration and elutes as a single chromatographic peak corresponding exclusively to the pharmacologically active eutomer. In contrast, cetirizine-d8 (CAS 2070015-04-0) and cetirizine-d4 (CAS 1219803-84-5) are racemic mixtures that produce two unresolved or partially resolved enantiomeric peaks under non-chiral conditions. This distinction is operationally critical: in a validated enantioselective LC-MS/MS method using a CHIRALPAK AD-H column, the deuterated R-enantiomer IS (here levocetirizine-d8 was employed as the surrogate) co-elutes only with the levocetirizine analyte peak, enabling enantiomer-specific MRM transitions (m/z 389.2 → 201.1 for analyte; m/z 397.2 → 201.1 for IS) [1]. A racemic deuterated IS would distribute between both enantiomer retention windows, invalidating peak area ratio calculations for either enantiomer.

Enantioselective LC-MS/MS Chiral bioanalysis Stereospecific internal standard

H1 Receptor Binding Affinity: Levocetirizine (Ki 3 nM) vs. Racemic Cetirizine (Ki 6 nM) vs. (S)-Cetirizine (Ki 100 nM)

Competition binding experiments using [³H]mepyramine on human H1 histamine receptors demonstrated that levocetirizine (the R-enantiomer underlying this d4-labeled standard) binds with a Ki of 3 nM, representing a 2-fold higher affinity than racemic cetirizine (Ki 6 nM) and an approximately 33-fold higher affinity than the S-enantiomer, dextrocetirizine (Ki 100 nM) [1]. This stereoselectivity confirms that the pharmacological activity of cetirizine resides essentially entirely in the R-enantiomer. The same study further demonstrated that cetirizine and levocetirizine exhibit 600-fold selectivity for H1 receptors over a panel of other receptors and channels, a property not established for the S-enantiomer [1].

H1 receptor pharmacology Binding affinity Enantioselective pharmacodynamics

Receptor Dissociation Kinetics: Levocetirizine t1/2 = 142 min vs. (S)-Cetirizine t1/2 = 6 min — Pseudo-Irreversible Antagonism

Binding kinetic studies revealed that levocetirizine dissociates from human H1 receptors with a half-time (t1/2) of 142 minutes, compared to only 6 minutes for (S)-cetirizine [1]. This ~24-fold slower dissociation rate confers pseudo-irreversible (insurmountable) antagonist behavior on levocetirizine in functional tissue assays, whereas (S)-cetirizine behaves as a rapidly reversible competitive antagonist. The carboxylic acid moiety of levocetirizine was identified as the critical functional group responsible for this slow dissociation: mutation of Lys191 to Ala191 reduced the dissociation half-time from 142 to 13 minutes and diminished affinity from 3 to 12 nM [1]. Hydroxyl and methyl ester analogs of levocetirizine dissociated far more rapidly (t1/2 = 31 min and 7 min, respectively) [1].

Receptor dissociation kinetics Insurmountable antagonism Structure-activity relationship

Pharmacokinetic Stereoselectivity in Humans: Levocetirizine Vd 0.41 vs. Dextrocetirizine 0.60 L/kg and CL 11.8 vs. 29.2 mL/min

In human subjects, the pharmacokinetics of cetirizine enantiomers are markedly stereoselective. Levocetirizine exhibits an apparent volume of distribution (Vd) of 0.41 L/kg, which is 32% smaller than that of dextrocetirizine at 0.60 L/kg [1]. The non-renal (predominantly hepatic) clearance of levocetirizine is 11.8 mL/min, approximately 2.5-fold lower than the 29.2 mL/min clearance of dextrocetirizine [1]. Levocetirizine is poorly metabolized (<15% of dose) and is primarily excreted unchanged in urine, whereas dextrocetirizine undergoes more extensive metabolic clearance [1]. These data are corroborated by guinea pig studies showing that clearance of levocetirizine (1.2 mL/min) is approximately half that of dextrocetirizine (2.7 mL/min) and the steady-state volume of distribution (Vss) is 457 mL vs. 996 mL, a 2.26-fold difference attributed to stereoselective plasma protein binding (fu 7-10% vs. 16-21%) [2].

Stereoselective pharmacokinetics Volume of distribution Hepatic clearance

Isotopic Enrichment and Positional Specificity: 98% ²H at Ethoxy Positions (+4 Da) with Resilience to H/D Exchange

Levocetirizine-d4 (CAS 1133210-23-7) carries four deuterium atoms specifically at the ethoxy moiety (1,1,2,2-d4 positions), producing a consistent +4.029 Da mass shift relative to unlabeled levocetirizine (monoisotopic mass 388.155 Da → 392.180 Da) . This mass increment exceeds the minimum 3-Da threshold recommended for deuterated internal standards to avoid isotopic cross-contribution between the analyte and IS ion clusters [1]. Commercial specifications from multiple independent suppliers consistently report ≥98% chemical purity and ≥98% isotopic enrichment (²H) by atom [2]. Critically, the deuterium atoms are positioned on sp³-hybridized carbons in the ethoxy linker, a chemically stable environment that minimizes risk of protium-deuterium exchange under typical bioanalytical sample preparation conditions (pH 2–9, ambient to 40°C), as confirmed by stability studies demonstrating ≥1 year shelf life . The dihydrochloride salt form further enhances aqueous solubility (>10 mg/mL) and weighing accuracy for standard preparation [3].

Stable isotope labeling Deuterium enrichment Mass shift specificity

Regulatory Traceability and Pharmacopeial Alignment for ANDA/QC Applications

Levocetirizine-d4 (CAS 1133210-23-7) is expressly supplied with detailed characterization data compliant with regulatory guidelines and can be traced against pharmacopeial standards (USP or EP) for levocetirizine, based on feasibility assessment by the supplier [1]. The product is specified for analytical method development, method validation (AMV), Quality Control (QC) applications for Abbreviated New Drug Applications (ANDA), and commercial production monitoring of levocetirizine active pharmaceutical ingredient [1]. This regulatory positioning is not uniformly documented for the racemic deuterated comparators (cetirizine-d8 and cetirizine-d4), which are primarily marketed as research-grade internal standards without explicit pharmacopeial traceability claims . The availability of batch-specific Certificates of Analysis (CoA) with purity, isotopic enrichment, residual solvent, and water content data from multiple ISO-certified suppliers reduces procurement risk and supports auditor-ready documentation for GLP/GMP bioanalytical laboratories .

Pharmacopeial reference standard ANDA method validation Quality control traceability

High-Impact Application Scenarios for Levocetirizine-d4 (CAS 1133210-23-7) Based on Verified Differentiation Evidence


Enantioselective Pharmacokinetic and Bioequivalence Studies for ANDA Submissions

Levocetirizine-d4 is the internal standard of choice for stereospecific quantification of levocetirizine in human plasma by chiral LC-MS/MS, as required for ANDA bioequivalence studies comparing generic levocetirizine formulations to the reference listed drug (Xyzal®). The validated enantioselective method using a levocetirizine-d8 (or d4) IS achieves an LOQ of 0.5 ng/mL with recovery between 97.0–102.2% [1]. The pure R-enantiomer identity of this d4 standard eliminates the risk of IS cross-contribution between enantiomer channels that plagues racemic IS use, while the 2.5-fold CL difference between levo- and dextro-enantiomers [2] underscores the analytical necessity of enantiomer-matched IS for accurate pharmacokinetic parameter estimation.

Chiral Purity and Enantiomeric Impurity Profiling in API Manufacturing QC

In levocetirizine API production, the (S)-enantiomer is a critical impurity with essentially no therapeutic activity and distinct toxicological profile. Levocetirizine-d4 serves as an ideal internal tracer for LC-MS and NMR-based impurity profiling, providing simultaneous readout of enantiomeric purity, degree of deuteration, and chemical stability [1]. The compound's positional deuterium labeling at the ethoxy linker (non-exchangeable sp³ carbons) ensures that the isotopic signature remains intact during sample preparation, enabling reliable normalization of impurity peaks against the IS across multiple batch analyses.

Receptor Occupancy and Pharmacodynamic Studies Requiring Pseudo-Irreversible Antagonist Tracking

For ex vivo H1 receptor occupancy studies in tissues, levocetirizine-d4 enables MS-based quantification of tissue-bound drug, which is critical given that levocetirizine's dissociation t1/2 of 142 min (vs. 6 min for S-enantiomer) confers pseudo-irreversible binding [1]. This long receptor residency means that washout steps in conventional radioligand binding assays may fail to displace bound levocetirizine, making MS-based quantification with a deuterated IS the only reliable readout of true tissue drug levels. The 600-fold H1 selectivity over other receptors [1] further supports the specificity of the MS signal attribution.

Forensic and Clinical Toxicology Confirmation of Levocetirizine Exposure

In forensic toxicology, distinguishing levocetirizine (prescribed as Xyzal®) from racemic cetirizine (Zyrtec®) ingestion has medicolegal significance. Levocetirizine-d4 enables definitive confirmation and quantification of the R-enantiomer in post-mortem or clinical samples by isotope-dilution LC-MS/MS, with the +4 Da mass shift providing unambiguous IS differentiation even in putrefactive matrices where endogenous interferences are abundant [1]. The documented ≥1 year stability and room-temperature shipping tolerance of the dihydrochloride salt [2] facilitate procurement and stock maintenance in forensic laboratory settings.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cetirizine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.